molecular formula C15H14ClNO3 B5888375 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693820-35-8

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B5888375
CAS No.: 693820-35-8
M. Wt: 291.73 g/mol
InChI Key: ARSZHMRVBMMVPC-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group substituted with a chloro and hydroxymethyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves the following steps:

    Preparation of 2-chloro-4-(hydroxymethyl)phenol: This can be achieved by chlorination of 4-(hydroxymethyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of 2-[2-chloro-4-(hydroxymethyl)phenoxy]acetic acid: The phenol derivative is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding phenoxyacetic acid.

    Amidation: The final step involves the reaction of 2-[2-chloro-4-(hydroxymethyl)phenoxy]acetic acid with aniline (phenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-[2-chloro-4-(carboxymethyl)phenoxy]-N-phenylacetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(hydroxymethyl)phenoxyacetic acid
  • 2-chloro-4-(hydroxymethyl)phenoxyacetonitrile
  • 2-chloro-4-(hydroxymethyl)phenoxyphenol

Uniqueness

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is unique due to the presence of both a phenoxy and an acetamide group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZHMRVBMMVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358429
Record name STK198969
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693820-35-8
Record name STK198969
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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